Cas no 1275080-61-9 (1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid)
![1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1275080-61-9x500.png)
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1H-Pyrrole-2-carboxylic acid, 1-[(3,4-difluorophenyl)methyl]-
- 1-[(3,4-Difluorophenyl)methyl]-1h-pyrrole-2-carboxylic Acid
- 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
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- インチ: 1S/C12H9F2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
- InChIKey: QYQWLYNNOSQFIK-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(F)C(F)=C2)C=CC=C1C(O)=O
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1657-2.5g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
Life Chemicals | F1908-1657-1g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | D143921-500mg |
1-[(3,4-Difluorophenyl)methyl]-1h-pyrrole-2-carboxylic Acid |
1275080-61-9 | 500mg |
$ 435.00 | 2022-06-05 | ||
Life Chemicals | F1908-1657-0.25g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1631956-250mg |
1-(3,4-Difluorobenzyl)-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 98% | 250mg |
¥9873.00 | 2024-08-09 | |
TRC | D143921-1g |
1-[(3,4-Difluorophenyl)methyl]-1h-pyrrole-2-carboxylic Acid |
1275080-61-9 | 1g |
$ 680.00 | 2022-06-05 | ||
TRC | D143921-100mg |
1-[(3,4-Difluorophenyl)methyl]-1h-pyrrole-2-carboxylic Acid |
1275080-61-9 | 100mg |
$ 115.00 | 2022-06-05 | ||
Life Chemicals | F1908-1657-0.5g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-1657-5g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1657-10g |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid |
1275080-61-9 | 95%+ | 10g |
$3532.0 | 2023-09-07 |
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acidに関する追加情報
1-[(3,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic Acid (CAS No. 1275080-61-9): An Overview of Its Structure, Properties, and Applications
1-[(3,4-Difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS No. 1275080-61-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole carboxylic acids and is characterized by its unique structural features, which include a difluorophenyl substituent and a pyrrole ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is C13H9F2NO2, with a molecular weight of approximately 253.21 g/mol. The compound exhibits a high degree of structural rigidity due to the presence of the pyrrole ring and the difluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The carboxylic acid functional group provides the molecule with acidic characteristics, which can be crucial for its solubility and reactivity in various chemical reactions.
In recent years, there has been a growing interest in the study of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid due to its potential therapeutic applications. Research has shown that this compound possesses several biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of specific enzymes involved in inflammatory pathways, making it a promising lead for the development of novel anti-inflammatory drugs.
The anti-cancer properties of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid have also been explored extensively. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. Additionally, it has been shown to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells, which is a highly desirable feature for potential cancer therapeutics.
Beyond its therapeutic applications, 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has also found use in the development of novel materials and sensors. The unique electronic properties conferred by the difluorophenyl group make it an attractive candidate for applications in organic electronics and photovoltaic devices. Researchers have synthesized derivatives of this compound that exhibit enhanced charge transport properties, which can be beneficial for improving the performance of organic semiconductors.
In the context of drug discovery, the structural diversity and functional group versatility of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid make it an excellent scaffold for medicinal chemistry efforts. By modifying the substituents on the pyrrole ring or introducing additional functional groups, chemists can fine-tune the pharmacological profile of this compound to target specific biological processes or diseases. This flexibility has led to the development of numerous derivatives with improved potency and selectivity compared to the parent compound.
The synthesis of 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves multi-step procedures that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include the condensation of 3,4-difluorobenzaldehyde with an appropriate pyrrole derivative followed by carboxylation reactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its broader use in research and industrial settings.
To further enhance our understanding of the biological activities and mechanisms of action associated with 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid, ongoing research is focused on elucidating its interactions with cellular targets at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the three-dimensional structure of this compound bound to its target proteins. These insights can guide rational drug design efforts aimed at optimizing lead compounds for clinical development.
In conclusion, 1-[(3,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid (CAS No. 1275080-61-9) represents a promising molecule with diverse applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent or functional material. As research in this area continues to advance, we can expect to see new discoveries that further expand our understanding of this fascinating compound.
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